molecular formula C17H32O6 B10828513 Ascr#18

Ascr#18

Cat. No.: B10828513
M. Wt: 332.4 g/mol
InChI Key: AHRWSOYISAIFOZ-JRBZFYFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ascr#18 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a metabolite of the nematode Caenorhabditis elegans and can be detected in wild-type and mutant worms . The compound’s reactions often involve common reagents and conditions used in organic chemistry, such as oxidizing agents and reducing agents. The major products formed from these reactions include derivatives of the original ascaroside structure .

Scientific Research Applications

Ascr#18 has a wide range of scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology, it is used to understand nematode behavior and communication. In medicine, this compound’s ability to induce plant defenses makes it a potential candidate for developing biocontrol agents against plant pathogens . Additionally, it has industrial applications in agriculture, where it can be used to enhance plant growth and resistance to diseases .

Properties

IUPAC Name

(10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O6/c1-12(9-7-5-3-4-6-8-10-16(20)21)22-17-15(19)11-14(18)13(2)23-17/h12-15,17-19H,3-11H2,1-2H3,(H,20,21)/t12-,13+,14-,15-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRWSOYISAIFOZ-JRBZFYFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC(C)CCCCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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